NKP608
Overview
Description
NKP608 is a synthetic organic compound that belongs to the class of quinoline carboxamides This compound is characterized by its complex structure, which includes a quinoline ring, a piperidine ring, and multiple substituents such as trifluoromethyl and chlorobenzyl groups
Mechanism of Action
Target of Action
NKP608, also known as NKP-608, AV-608, or nk 608, is a non-peptidic derivative of 4-aminopiperidine . It acts as a selective, specific, and potent antagonist at the neurokinin-1 (NK-1) receptor . The NK-1 receptor has played a vital role in the development of tumors .
Mode of Action
This compound exhibits its action by binding to the NK-1 receptor. The binding of this compound to the NK-1 receptor was characterized by an IC50 of 2.6+/-0.4 nM . This interaction results in the antagonism of the NK-1 receptor, thereby inhibiting the actions of its natural ligand, substance P .
Biochemical Pathways
This compound affects the Wnt/β-catenin signaling pathway . It reduces the expressions of Wnt-3a, β-catenin, Cyclin D1, and VEGF while inducing the expression of E-Cadherin . This suppression of the Wnt/β-catenin signaling pathway leads to the inhibition of cell proliferation, migration, and invasion .
Pharmacokinetics
It is known that this compound exhibits a potent nk-1 antagonistic activity following oral administration , suggesting that it has good oral bioavailability.
Result of Action
This compound has been found to inhibit the proliferation, migration, and invasion of HCT116 cells, a type of colorectal cancer cell . It induces apoptosis of these cells, as evidenced by the downregulation of Bcl-2 and the upregulation of Bax and Active-Caspase-3 . In addition, this compound has been shown to produce anxiolytic-like effects in rodents tested in different anxiety models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the anxiolytic-like effects of this compound were found to be strain-, sex-, and test-dependent . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NKP608 typically involves multiple steps, including the formation of the quinoline ring, the piperidine ring, and the subsequent coupling of these rings with the appropriate substituents.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the quinoline and piperidine rings with the 3,5-bis(trifluoromethyl)benzoyl and 4-chlorobenzyl groups under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
NKP608 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline ring structure, such as chloroquine and quinine.
Piperidine Derivatives: Compounds with a piperidine ring structure, such as piperidine itself and its various substituted derivatives.
Benzoyl Derivatives: Compounds with a benzoyl group, such as benzoyl peroxide and benzoyl chloride.
Uniqueness
NKP608 is unique due to its combination of multiple functional groups and rings, which may confer specific chemical and biological properties not found in simpler compounds
Properties
IUPAC Name |
N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClF6N3O2/c32-22-7-5-18(6-8-22)13-24-17-23(40-28(42)26-9-11-39-27-4-2-1-3-25(26)27)10-12-41(24)29(43)19-14-20(30(33,34)35)16-21(15-19)31(36,37)38/h1-9,11,14-16,23-24H,10,12-13,17H2,(H,40,42)/t23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUTEDAEFXMQR-BJKOFHAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1NC(=O)C2=CC=NC3=CC=CC=C23)CC4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24ClF6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432754 | |
Record name | NKP608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177707-12-9 | |
Record name | AV-608 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177707129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NKP608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AV-608 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987K1SBI71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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